molecular formula C9H9ClFNO2 B1394097 2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide CAS No. 153201-27-5

2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide

Cat. No.: B1394097
CAS No.: 153201-27-5
M. Wt: 217.62 g/mol
InChI Key: SMBNGANQFLQYJS-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide is an organic compound belonging to the class of phenol ethers. These compounds are characterized by an ether group substituted with a benzene ring.

Scientific Research Applications

2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

Target of Action

The primary target of 2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the metabolism of corticosteroids, which are involved in a wide range of physiological processes, including immune response and regulation of inflammation.

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the metabolism of corticosteroids, given the role of its target enzyme . The downstream effects of this interaction could include alterations in the immune response and inflammation regulation.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with Corticosteroid 11-beta-dehydrogenase isozyme 1 . By interacting with this enzyme, the compound could potentially alter corticosteroid metabolism, leading to changes in immune response and inflammation regulation.

Biochemical Analysis

Biochemical Properties

2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with corticosteroid 11-beta-dehydrogenase isozyme 1, an enzyme involved in the metabolism of corticosteroids . The nature of this interaction suggests that this compound may influence the enzyme’s activity, potentially affecting the conversion of active corticosteroids to their inactive forms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, this compound can impact cell signaling by modulating the activity of key signaling proteins, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to bind to corticosteroid 11-beta-dehydrogenase isozyme 1, inhibiting its activity . This inhibition can lead to an accumulation of active corticosteroids, which in turn affects various physiological processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can cause adverse effects on liver and kidney function, emphasizing the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects. Additionally, this compound may affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. The compound’s distribution within tissues can also affect its overall efficacy and potential for causing adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes. This subcellular localization can influence the compound’s efficacy and potential for causing cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide typically involves the reaction of 2-chloro-4-fluorophenol with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c1-12-9(13)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBNGANQFLQYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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